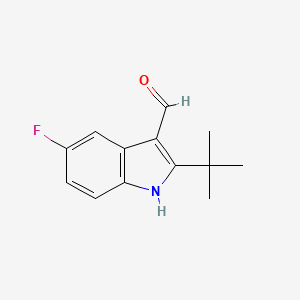

![molecular formula C21H21N7O4 B2490686 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396683-76-3](/img/structure/B2490686.png)

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

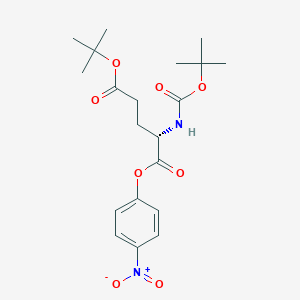

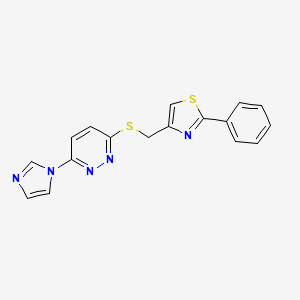

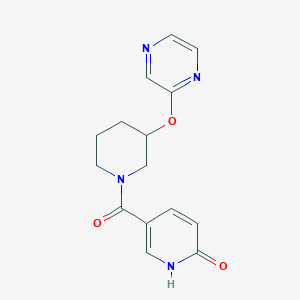

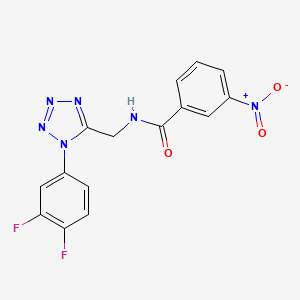

The compound is of significant interest due to its potential in various applications, including antimicrobial and anticancer activities. Its complex structure incorporates several functional groups that contribute to its biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic building blocks to complex structures. For instance, Talupur, Satheesh, and Chandrasekhar (2021) detailed a synthesis route involving condensation and hydrolysis steps to create tetrazole-thiophene-carboxamides with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like IR, NMR, Mass, and elemental analysis. These methods help in confirming the presence of key functional groups and the overall molecular architecture. Kumara et al. (2018) utilized these techniques to characterize a novel pyrazole derivative, emphasizing the importance of structural analysis in understanding compound properties (Kumara, Dileep Kumar, Naveen, Ajay Kumar, & Lokanath, 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be diverse, depending on the functional groups present. The reactivity with other chemicals can lead to the formation of new compounds with potential biological activities. Studies like those conducted by Patel and Dhameliya (2010) explore the synthesis of benzylidene derivatives with antimicrobial activities, indicating the versatility of these compounds in chemical reactions (Patel & Dhameliya, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the application of these compounds. X-ray crystallography, as mentioned in studies like that of Saeed et al. (2020), provides insights into the crystal packing and molecular interactions within the structure, impacting the compound's physical properties and stability (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, pH stability, and interactions with biological molecules, are essential for understanding the compound's applications. The work by Raffa et al. (2019) on the synthesis of benzamides for p53 pathway interference highlights the relationship between chemical structure and biological activity, underscoring the chemical properties' impact on biological efficacy (Raffa, D’Anneo, Plescia, Daidone, Lauricella, Maggio, 2019).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds that share structural similarities with 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, focusing on their chemical properties and potential biological activities. For instance, Talupur et al. (2021) synthesized a series of compounds by condensing specific precursors and evaluated their antimicrobial properties alongside molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Evaluation

The biological activities of structurally related compounds have been extensively studied. Wang et al. (2011) focused on the synthesis of analogs targeting the urokinase receptor, demonstrating significant effects on breast tumor metastasis and indicating potential applications in cancer therapy (Wang et al., 2011). Another study by Popsavin et al. (2002) synthesized and evaluated the biological activity of novel pyrazole- and tetrazole-related C-nucleosides, finding moderate inhibitors of tumor cell lines (Popsavin et al., 2002).

Antimicrobial and Antitumor Properties

Several studies have synthesized derivatives with the aim of exploring their antimicrobial and antitumor properties. Stevens et al. (1984) developed compounds showing curative activity against leukemia, suggesting the potential of these compounds as antitumor agents (Stevens et al., 1984). Additionally, Palkar et al. (2017) designed and synthesized novel analogs demonstrating promising antibacterial activity, highlighting the versatility of these compounds in addressing various microbial threats (Palkar et al., 2017).

Electropolymerization and Electrochemical Properties

Research into the electrochemical properties of related compounds has also been conducted. Hsiao and Wang (2016) synthesized novel electropolymerizable monomers, studying their electrochemical oxidation processes and electrochromic properties, indicating potential applications in materials science (Hsiao & Wang, 2016).

Mecanismo De Acción

Mode of Action

Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

Given the lack of information on its primary targets, it is challenging to predict which pathways might be affected .

Pharmacokinetics

The presence of the benzo[d][1,3]dioxol-5-yl group could potentially enhance its absorption and distribution .

Result of Action

Some studies suggest potential antitumor activity, indicating that it may induce apoptosis and cause cell cycle arrests in certain cancer cell lines . .

Propiedades

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]-N-cyclopentyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O4/c29-20(22-13-3-1-2-4-13)19-25-27-28(26-19)16-8-5-14(6-9-16)23-21(30)24-15-7-10-17-18(11-15)32-12-31-17/h5-11,13H,1-4,12H2,(H,22,29)(H2,23,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRGMKOJSINVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![(2R,3S,4R)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2490618.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)